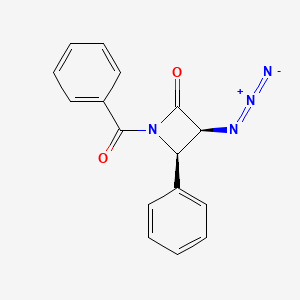![molecular formula C12H10N4 B12566949 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a fused ring system comprising an imidazo[4,5-b]pyridine core with a pyridin-2-ylmethyl substituent. The unique structure of this compound lends itself to various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly. Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild and metal-free conditions is advantageous for large-scale production, reducing the need for extensive purification and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP, leading to the formation of oxidized derivatives.
Cyclization: The compound can participate in cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cyclization: Cyclization reactions often require specific catalysts or reagents to promote ring closure.
Major Products
The major products formed from these reactions include oxidized derivatives, substituted imidazo[4,5-b]pyridines, and additional fused ring systems .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to active sites, thereby blocking substrate access . The compound may also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a pyridin-2-yl group but differ in their core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but include a bromine substituent.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds feature a pyrimidine core with a pyridin-2-yl substituent and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific fused ring system and the presence of the pyridin-2-ylmethyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4/c1-2-6-13-9(4-1)8-11-15-10-5-3-7-14-12(10)16-11/h1-7H,8H2,(H,14,15,16) |
InChI-Schlüssel |
JQJMOHXXDALUFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC2=NC3=C(N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


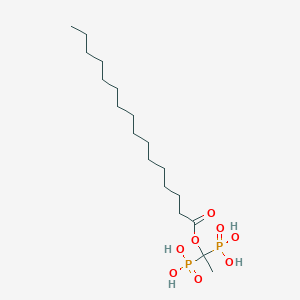
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
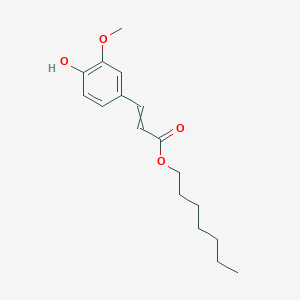
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
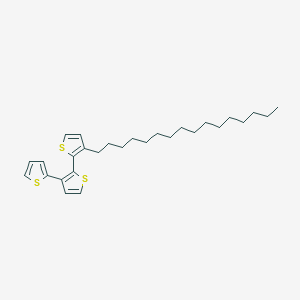
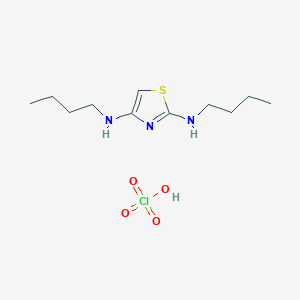
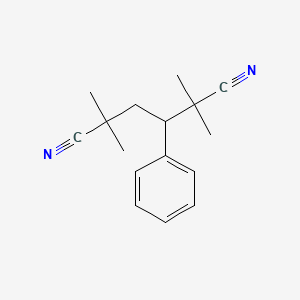
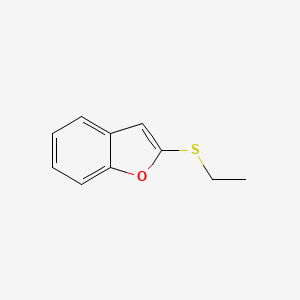
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

